REACTION_CXSMILES
|
CC1C(C)CCC(C)C1=[O:10].[CH3:11][C:12](=[CH:14][CH2:15][CH:16]=[C:17]([CH3:20])[C:18]#[CH:19])[CH3:13].CC(=CCCC(=C)C#C)C>O>[CH3:11][C:12]([CH3:13])=[CH:14][CH2:15][CH2:16][C:17]([OH:10])([C:18]#[CH:19])[CH3:20]
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Name
|
|
Quantity
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28 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1C)C)=O
|
Name
|
isomer mixture
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,6-dimethyl-oct-2,5-dien-7-yne
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=CCC=C(C#C)C
|
Name
|
2-methyl-6-methylene-oct-2-en-7-yne
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C#C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC(C)(C#C)O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |